4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole
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Overview
Description
4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction where piperidine displaces a leaving group on the thiazole ring.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction Product: 4-(4-aminophenyl)-2-piperidin-1-yl-1,3-thiazole.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of thiazole-containing molecules with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound of interest for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidine and thiazole rings could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenyl)-2-piperidin-1-yl-1,3-thiazole: Similar structure but with an amino group instead of a nitro group.
2-piperidin-1-yl-1,3-thiazole: Lacks the nitrophenyl group.
4-nitrophenyl-1,3-thiazole: Lacks the piperidine group.
Uniqueness
4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole is unique due to the combination of its functional groups. The presence of both a nitrophenyl group and a piperidine group on the thiazole ring provides a unique set of chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)12-6-4-11(5-7-12)13-10-20-14(15-13)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZATWRWBHFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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